

A Comprehensive Spectroscopic Guide to 2-Fluoro-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 2-Fluoro-4-methoxybenzaldehyde

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Introduction: The Structural Significance of 2-Fluoro-4-methoxybenzaldehyde

Welcome to a detailed technical exploration of **2-Fluoro-4-methoxybenzaldehyde** (CAS No. 331-64-6), a key aromatic building block in modern organic synthesis.^[1] With a molecular formula of C₈H₇FO₂ and a molecular weight of 154.14 g/mol, this compound's utility in the development of novel pharmaceutical and agrochemical agents is significant.^[1] Its trifunctional nature—featuring an aldehyde, a methoxy ether, and a fluorine substituent on an aromatic ring—provides multiple reaction sites for constructing complex molecular architectures.

The precise arrangement of these groups dictates the molecule's reactivity and its ultimate application. Consequently, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for any research and development program. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. As we delve into the data, we will not only present the expected spectral values but also explain the underlying chemical principles that give rise to them, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Atom Numbering

To ensure clarity throughout this guide, the following standardized numbering system will be used for the atoms in **2-Fluoro-4-methoxybenzaldehyde**. This framework is essential for the

precise assignment of signals in both ^1H and ^{13}C NMR spectroscopy.

Caption: IUPAC numbering for **2-Fluoro-4-methoxybenzaldehyde**.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing a detailed map of the carbon-hydrogen framework. For **2-Fluoro-4-methoxybenzaldehyde**, both ^1H and ^{13}C NMR are indispensable, with the fluorine atom adding an extra layer of diagnostic complexity through heteronuclear coupling.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Due to the molecule's substitution pattern, we expect four distinct signals: one for the aldehyde proton, one for the methoxy protons, and two for the aromatic protons, which will exhibit splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Labeled Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment Rationale
H7 (CHO)	~10.3	Doublet (d)	JH-F \approx 2-3 Hz	The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. It is weakly coupled to the ortho fluorine atom (4 JH-F).
H6	~7.8	Doublet (d)	JH5-H6 \approx 8.5 Hz	This proton is ortho to the electron-withdrawing aldehyde group, placing it significantly downfield.
H5	~6.8	Doublet of Doublets (dd)	JH5-H6 \approx 8.5 Hz, JH5-F \approx 2.0 Hz	This proton is ortho to the electron-donating methoxy group and meta to the aldehyde. It experiences coupling from both H6 and the fluorine atom.
H3	~6.7	Doublet of Doublets (dd)	JH3-F \approx 12.0 Hz, JH3-H5 \approx 2.0 Hz	This proton is ortho to the fluorine, resulting

Labeled Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment Rationale
H8 (OCH ₃)	~3.9	Singlet (s)	N/A	in a large ortho H-F coupling constant. It is also meta to the methoxy group.

| H8 (OCH₃) | ~3.9 | Singlet (s) | N/A | The three equivalent protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet. |

Note: Predicted values are generated based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The presence of the electronegative fluorine atom introduces significant C-F coupling, which is highly diagnostic.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Labeled Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (JC-F, Hz)	Assignment Rationale
C7 (CHO)	~188	Doublet (d)	~4	<p>The carbonyl carbon is significantly deshielded. It exhibits a small coupling to the fluorine atom.</p>
C2	~167	Doublet (d)	~260 (Large)	<p>The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant and is highly deshielded.</p>
C4	~165	Doublet (d)	~12	<p>The carbon bearing the methoxy group is deshielded. It shows a smaller three-bond C-F coupling.</p>
C6	~132	Singlet or small doublet	< 2	<p>This carbon is ortho to the aldehyde group. Any C-F coupling would be over four bonds and likely unresolved.</p>

Labeled Carbon	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (JC-F, Hz)	Assignment Rationale
C1	~118	Doublet (d)	~2	This ipso-carbon is shielded. C-F coupling is small.
C5	~110	Doublet (d)	~4	This carbon is ortho to the methoxy group and meta to fluorine, showing a small three-bond coupling.
C3	~101	Doublet (d)	~25	This carbon is ortho to the fluorine atom, resulting in a significant two-bond C-F coupling and strong shielding.

| C8 (OCH₃) | ~56 | Singlet (s) | N/A | The methoxy carbon is in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

Caption: Standard workflow for NMR sample analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an exceptionally rapid and reliable method for confirming the presence of the key aldehyde, ether, and aromatic moieties.

Characteristic IR Absorption Bands

The spectrum is dominated by a very strong carbonyl (C=O) stretch. The positions of the aromatic C-H bends can also hint at the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
2980-2850	Medium-Weak	C-H Stretch	Methoxy (-OCH ₃)
2850 & 2750	Weak	C-H Stretch (Fermi Doublet)	Aldehyde (-CHO)
~1700	Strong, Sharp	C=O Stretch	Aromatic Aldehyde
1610 & 1500	Medium-Strong	C=C Stretch	Aromatic Ring
~1260	Strong	C-O Stretch (Asymmetric)	Aryl-Alkyl Ether
~1150	Strong	C-F Stretch	Aryl Fluoride
~1020	Medium	C-O Stretch (Symmetric)	Aryl-Alkyl Ether

| 900-675 | Medium-Strong | C-H Bend (Out-of-plane) | Substituted Aromatic Ring |

Causality Behind the Data: The C=O stretch for an aromatic aldehyde appears around 1700 cm⁻¹, slightly lower than a saturated aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring, which weakens the double bond character.[2][3] The presence of two weak bands around 2850 and 2750 cm⁻¹ is highly diagnostic for an aldehyde C-H stretch and helps distinguish it from a ketone.[3] The strong bands for the C-O ether and C-F stretches further confirm the molecular structure.[4]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and speed.

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond) is clean. Use a soft wipe with isopropanol and allow it to fully evaporate.
- **Background Scan:** Collect a background spectrum of the empty ATR stage. This is a critical self-validating step that accounts for atmospheric CO₂ and H₂O, ensuring they do not appear in the final sample spectrum.
- **Sample Application:** Place a small amount of the solid **2-Fluoro-4-methoxybenzaldehyde** onto the center of the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
- **Data Acquisition:** Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum (plotted as % Transmittance vs. Wavenumber) is analyzed for the characteristic peaks listed in Table 3.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

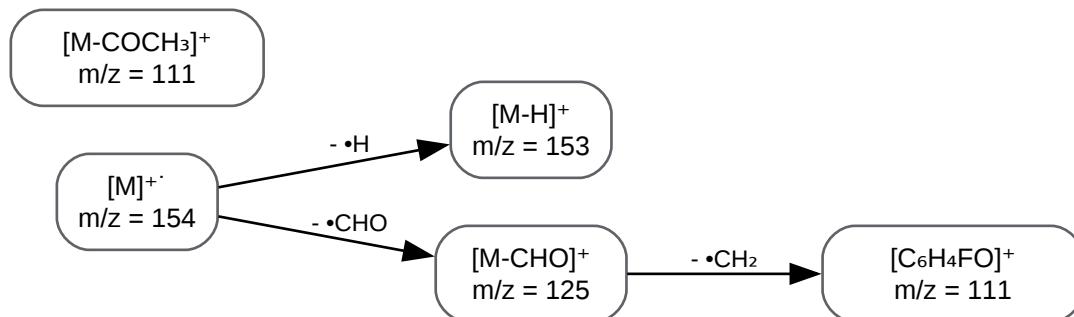
Predicted Mass Spectrometry Data (Electron Ionization)

Under electron ionization (EI), the molecule is fragmented in a reproducible manner. The molecular ion peak (M⁺) is expected at m/z 154, corresponding to the molecular weight.

Table 4: Predicted Major Fragment Ions in EI-MS

m/z	Proposed Fragment Ion	Formula	Rationale for Fragmentation
154	$[M]^+$	$[C_8H_7FO_2]^+$	Molecular Ion
153	$[M-H]^+$	$[C_8H_6FO_2]^+$	Loss of the weakly bound aldehydic hydrogen radical.[5][6]
125	$[M-CHO]^+$	$[C_7H_6FO]^+$	Loss of the formyl radical ($\bullet CHO$), a common pathway for benzaldehydes.[5][6]
111	$[M-CHO-CH_2]^+$ or $[M-COCH_3]^+$	$[C_6H_4FO]^+$	Subsequent loss of a methyl radical from the methoxy group is a plausible secondary fragmentation.

| 95 | $[C_6H_4F]^+$ | $[C_6H_4F]^+$ | Loss of the methoxy group and CO from the molecular ion. |



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Caption: Plausible fragmentation pathway for **2-Fluoro-4-methoxybenzaldehyde**.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile solvent like methanol or dichloromethane.
- Instrument Conditions: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for sample introduction and separation.
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium
 - Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Scan a range of m/z 40-400.
- Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS. The instrument will record the mass spectra of components as they elute from the column.
- Data Analysis: Identify the peak corresponding to **2-Fluoro-4-methoxybenzaldehyde** in the total ion chromatogram. Analyze its mass spectrum to identify the molecular ion and compare the observed fragment ions with the predicted values in Table 4.

Part 4: Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

- Hazard Identification: **2-Fluoro-4-methoxybenzaldehyde** is classified as an irritant. It may cause skin, eye, and respiratory irritation.[7][8]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]

Conclusion

The structural characterization of **2-Fluoro-4-methoxybenzaldehyde** is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. ^1H and ^{13}C NMR spectroscopy definitively map the carbon-hydrogen framework and confirm the specific isomer through characteristic C-F and H-F coupling constants. IR spectroscopy offers rapid confirmation of the essential aldehyde and ether functional groups, while mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint. By understanding the principles behind the data and employing rigorous, self-validating protocols, researchers can confidently confirm the identity and purity of this versatile synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.

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